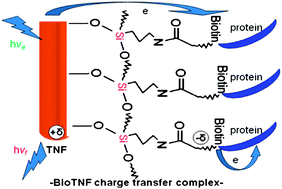Formation of biotinylated trititanate nanofibers (BioTNFs): potent optical probes for protein
Journal of Materials Chemistry Pub Date: 2011-01-05 DOI: 10.1039/C0JM02475A
Abstract
The trititanate (H2Ti3O7) nanofibers (TNFs) prepared by a hydrothermal method, which are photocatalytically inactive, have been biotinylated by their reaction with N-hydroxysuccinimidobiotin through aminosilinization with


Recommended Literature
- [1] A topographically triplex-roughened Ti3O5/TiP2O7@MPCNFs hierarchical nanocomposite delivering synergistic lithium storage†
- [2] A simple and effective fluorescent probe based on rhodamine B for determining Pd2+ ions in aqueous solution†
- [3] Front cover
- [4] Structural and thermodynamic aspects of hydration of Gd(iii) systems†
- [5] Structure–activity relationship studies using peptide arrays: the example of HIV-1 Rev–integrase interaction†
- [6] Silver(i) ion-selective membrane based on Schiff base–p-tert-butylcalix[4]arene
- [7] Photophysical behaviour of cyclometalated iridium(iii) complexes with phosphino(terthiophene) ligands†
- [8] Tuning the electronic structure, bandgap energy and photoluminescence properties of hexagonal boron nitridenanosheetsvia a controllable Ce3+ ions doping
- [9] Ultrafine PEG-capped gadolinia nanoparticles: cytotoxicity and potential biomedical applications for MRI and luminescent imaging
- [10] Organic field effect transistors based on self-assembling core-modified peptidic polymers†










